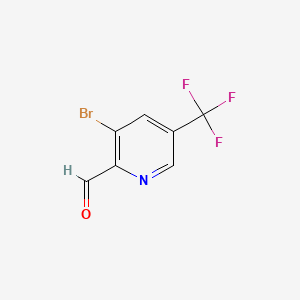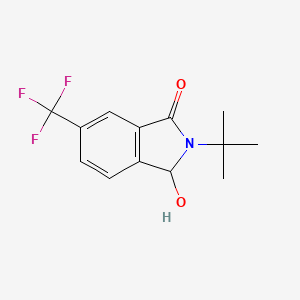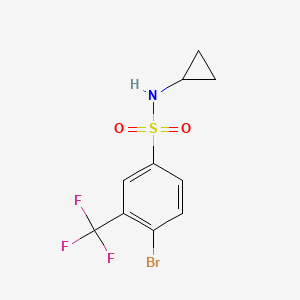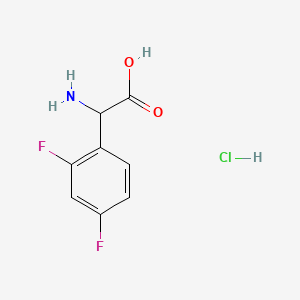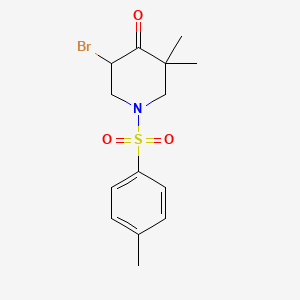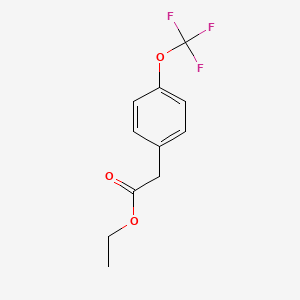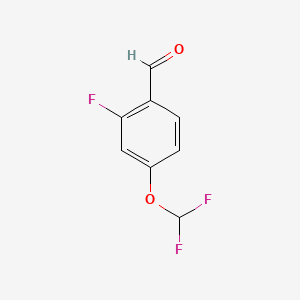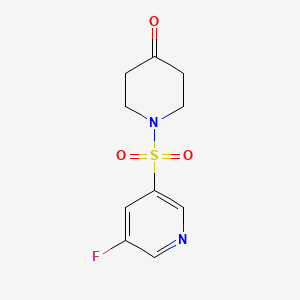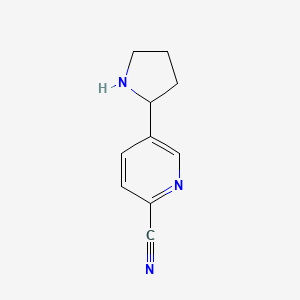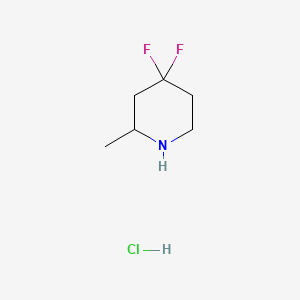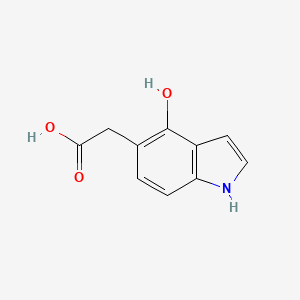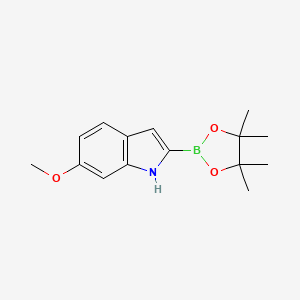![molecular formula C7H6N2O B578419 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one CAS No. 1258406-14-2](/img/structure/B578419.png)
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities. It is often explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one typically involves multi-step procedures that include cyclization reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a chemoselective Suzuki–Miyaura cross-coupling reaction at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination with a secondary amine at the C-4 position, has been reported . The final step often involves deprotection, such as the removal of trimethylsilylethoxymethyl (SEM) groups .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways . The binding of these compounds to FGFRs can block downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar in structure but lacks the carbonyl group at the 3-position.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring, differing in the nitrogen placement.
2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine: Similar core structure with different functional groups at specific positions.
Uniqueness
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is unique due to its specific ring fusion and the presence of a carbonyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
1,2-dihydropyrrolo[2,3-b]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-3H,4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWSSNLXNJAGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(N1)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
